molecular formula C14H10N2O5 B1295918 2-[(4-Nitrobenzoyl)amino]benzoic acid CAS No. 6345-04-6

2-[(4-Nitrobenzoyl)amino]benzoic acid

Cat. No. B1295918
CAS RN: 6345-04-6
M. Wt: 286.24 g/mol
InChI Key: PHYYRWFTRXRAQA-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzoyl)amino]benzoic acid is a compound that can be associated with a class of substances that exhibit a range of biological activities. While the provided papers do not directly discuss 2-[(4-Nitrobenzoyl)amino]benzoic acid, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the coupling of benzoic acid derivatives with amino acid methyl esters or dipeptides using DCC as the coupling agent. For instance, a series of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides were synthesized, which were found to exhibit potent anthelmintic activity along with moderate antimicrobial activity . This suggests that the synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid could potentially follow a similar pathway, involving the activation of the carboxylic acid and subsequent coupling with an amino compound.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For example, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals were studied, revealing the presence of hydrogen bonds that contribute to the formation of supramolecular tubes and chains . This indicates that the molecular structure of 2-[(4-Nitrobenzoyl)amino]benzoic acid would likely feature similar hydrogen bonding patterns, influencing its crystalline form and stability.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives is influenced by the presence of functional groups such as nitro, amino, and carboxylic acid groups. The robustness of supramolecular synthons in the molecular salts of 2-aminothiazole with substituted benzoic acids, including 2,4-dinitrobenzoic acid, was explored, highlighting the role of hydrogen bonding in the formation of secondary supramolecular architectures . This suggests that 2-[(4-Nitrobenzoyl)amino]benzoic acid would also engage in specific chemical reactions that are driven by the formation and breaking of hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The study of 2-chloro-4-nitrobenzoic acid salts demonstrated the occurrence of weak halogen bonds in addition to strong hydrogen bonds, which play a vital role in crystal stabilization . Similarly, the synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid involved a three-step reaction that included bromination, diazo, and hydrolysis, with the final product exhibiting high sensitivity and purity . These findings suggest that the physical and chemical properties of 2-[(4-Nitrobenzoyl)amino]benzoic acid would be influenced by its ability to form various intermolecular interactions, including hydrogen and halogen bonds, which could affect its reactivity, solubility, and stability.

Safety And Hazards

“2-[(4-Nitrobenzoyl)amino]benzoic acid” may be harmful if swallowed and may cause respiratory, skin, and serious eye irritation .

properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(9-5-7-10(8-6-9)16(20)21)15-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYYRWFTRXRAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287520
Record name 2-[(4-Nitrobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrobenzoyl)amino]benzoic acid

CAS RN

6345-04-6
Record name NSC51434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51434
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-Nitrobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrobenzoyl)anthranilic acid
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